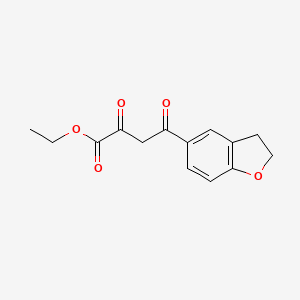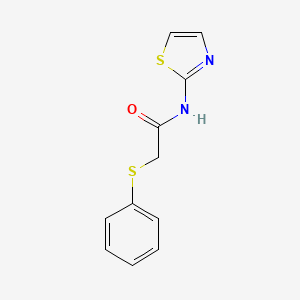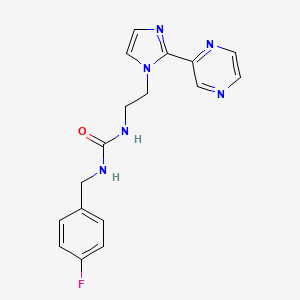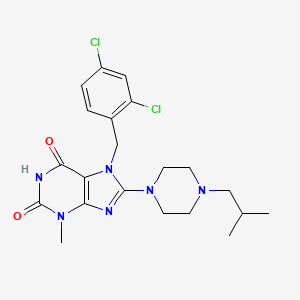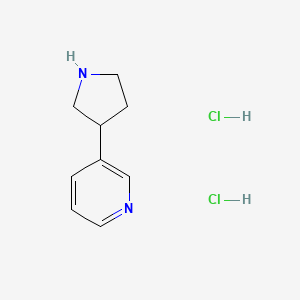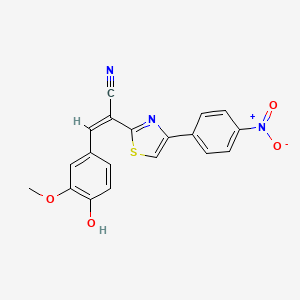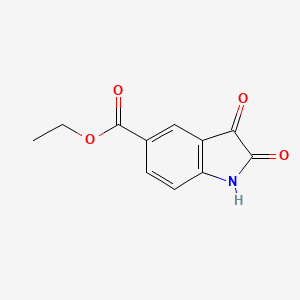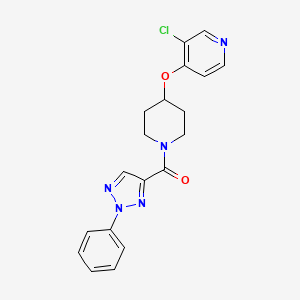
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and characterization of related compounds, such as those involving piperidin-1-yl methanone derivatives, are fundamental in understanding their potential applications. For instance, compounds synthesized with piperidin-4-yl methanone oxime and chlorobenzenesulfonyl or difluorophenyl groups have been analyzed for their thermal, optical, and structural properties. These studies involve spectroscopic techniques, X-ray diffraction, and theoretical calculations to elucidate their molecular structure and stability under various conditions (Karthik et al., 2021).
Antimicrobial Activity
- Piperidin-1-yl methanone derivatives have been explored for their antimicrobial properties. Research on such compounds has shown variable and modest activity against investigated bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents, highlighting the significance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).
Molecular Docking and Anticancer Activity
- Molecular docking studies are crucial in identifying the interaction of compounds with biological targets. For example, certain oxazole and pyrazoline derivatives, including pyridin-4-yl methanone compounds, have shown promise in anticancer applications. These studies help in understanding the compound's mechanism of action and potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Synthesis and Optimization for Therapeutic Applications
- The synthesis and optimization of compounds for specific therapeutic targets are integral to drug discovery. Research into compounds with piperidin-1-yl methanone as a core structure has led to developments in antitubercular activities, showcasing the potential for treating infectious diseases. These studies involve evaluating efficacy against Mycobacterium tuberculosis and other drug-resistant strains, providing a pathway for new treatments (Bisht et al., 2010).
Green Chemistry Applications
- In the context of green chemistry, the development of new oxidizers for solid rocket propellants that are environmentally friendly and high performing is of great interest. Research into triazolylmethanone compounds with high density and positive oxygen balance demonstrates the potential for such compounds to replace traditional materials like ammonium perchlorate, thereby reducing environmental impact (Zhao et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-16-12-21-9-6-18(16)27-15-7-10-24(11-8-15)19(26)17-13-22-25(23-17)14-4-2-1-3-5-14/h1-6,9,12-13,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWHYZYCXQEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)

![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)
![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)

